Quinolinol, chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

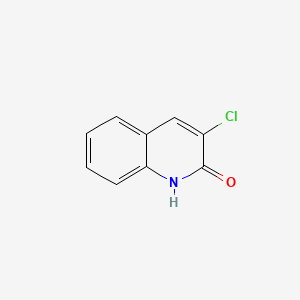

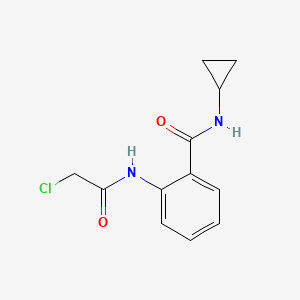

Cloxyquin, or 5-Chloro-8-quinolinol, is a compound with the molecular formula C9H6ClNO and a molecular weight of 179.603 . It is a member of a family of drugs called hydroxyquinolines .

Synthesis Analysis

The synthesis of quinolinol derivatives has been reported in various studies . For instance, one study employed a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another study reported the use of Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions, transition metal catalyzed reactions, transition metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes for the synthesis of quinoline and its analogues .Molecular Structure Analysis

The molecular structure of Cloxyquin is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey of Cloxyquin is CTQMJYWDVABFRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Cloxyquin have been studied in various contexts . For example, one study used a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Physical And Chemical Properties Analysis

Cloxyquin has a molecular weight of 179.603 . More detailed spectroscopic and electronic properties of Cloxyquin can be determined through theoretical characterization .Scientific Research Applications

Drug Discovery and Development

“Quinolinol, chloro-” serves as a vital scaffold in drug discovery due to its heterocyclic structure, which is a common feature in many pharmaceutical compounds. It has been used in the synthesis of biologically active molecules with potential therapeutic applications .

Anti-Asthma Medication Intermediates

This compound has been utilized as a key intermediate in the production of anti-asthma medication, such as montelukast. The process involves biocatalysis using specific microorganisms to achieve the desired chemical transformation .

Antimicrobial Agents

Derivatives of “3-Chloroquinolin-2-ol” have shown potent antimicrobial activity, making them candidates for developing new antimicrobial agents. This is particularly important in the fight against drug-resistant bacteria .

Synthesis of Novel Compounds

Researchers have used “3-Chloroquinolin-2-ol” to synthesize novel chloroquinoline compounds with various biological activities. These activities include potential anticancer and antifungal effects, expanding the compound’s application in medicinal chemistry .

Organic Chemistry Synthesis

In synthetic organic chemistry, “3-Chloroquinolin-2-ol” is used to create complex molecules through reactions with other organic compounds. This versatility makes it an essential component in organic synthesis laboratories .

Biological Evaluation

The compound has been part of studies that evaluate the biological activity of synthesized molecules. It’s often used in the initial stages of drug development to assess efficacy and safety .

Mechanism of Action

Safety and Hazards

Cloxyquin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of Cloxyquin, and to use it only outdoors or in a well-ventilated area .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with numerous quinoline-based molecules being used to develop potent lead compounds with good efficacy and low toxicity . Future research could focus on further exploring the synthesis and biological activities of quinoline derivatives .

properties

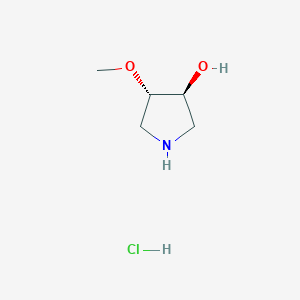

IUPAC Name |

3-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKKFPGAZIINBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolinol, chloro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)

![Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2979080.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2979082.png)

![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)

![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)